molecular formula C18H18N4O2 B2481533 4-cyano-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide CAS No. 2034396-35-3

4-cyano-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide

Cat. No. B2481533
CAS RN: 2034396-35-3
M. Wt: 322.368
InChI Key: VZVOEQATPZSELC-WKILWMFISA-N
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Description

Synthesis Analysis Benzamide derivatives are commonly synthesized through direct acylation reactions, involving the coupling of amines with acyl chlorides or carboxylic acids. The synthesis can be enhanced by various catalysts or reaction conditions to improve yield and selectivity (Younes et al., 2020). Additionally, heterocyclic synthesis with related compounds often involves multicomponent reactions, offering diverse benzamide structures (Bondock et al., 2008).

Molecular Structure Analysis The molecular structure of benzamide derivatives is frequently analyzed using X-ray crystallography, revealing solid-state properties such as hydrogen bonding interactions and crystal packing. Advanced techniques like Hirshfeld surface analysis and DFT calculations can provide detailed insights into the intermolecular interactions and electronic structure of these compounds (Saeed et al., 2020).

Chemical Reactions and Properties Benzamide compounds can undergo various chemical reactions, including colorimetric sensing and coupling reactions, depending on their substituent groups. For instance, some benzamide derivatives exhibit color change in response to specific anions, which is useful for sensor applications (Younes et al., 2020). Additionally, their chemical properties can be tailored by modifying the substituents, affecting their reactivity and interaction with other molecules.

Scientific Research Applications

Catalyst Development for Selective Hydrogenation

The development of catalysts for selective hydrogenation processes is a key area of research. For instance, a study by Wang et al. (2011) highlights the use of Pd nanoparticles supported on mesoporous graphitic carbon nitride for the highly selective hydrogenation of phenol to cyclohexanone under mild conditions. This catalyst shows exceptional activity and selectivity, demonstrating the potential of such materials in facilitating efficient chemical transformations in the chemical industry (Wang et al., 2011).

Heterocyclic Synthesis for Drug Discovery

In drug discovery, the synthesis of heterocyclic compounds is crucial due to their biological relevance. Research by Mohareb et al. (2004) on the synthesis of pyrazole, isoxazole, and pyrimidine derivatives from thiophenylhydrazonoacetates demonstrates the utility of heterocyclic synthesis in generating potential therapeutic agents (Mohareb et al., 2004).

Antiviral Compound Development

The design and synthesis of compounds with antiviral activities is another significant application. Hebishy et al. (2020) describe the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. This work highlights the importance of chemical synthesis in addressing global health challenges, particularly in developing new antiviral agents (Hebishy et al., 2020).

Materials Science and Polymer Development

In materials science, the creation of new polymers with specific functional groups is a key research focus. Kim et al. (2016) report on the synthesis of aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups. These polymers exhibit excellent solubility and thermal stability, demonstrating the role of chemical synthesis in advancing materials science and engineering (Kim et al., 2016).

Advancements in Organic Synthesis Techniques

Finally, advancements in organic synthesis techniques are crucial for the development of new pharmaceuticals and materials. Zhou et al. (2017) present a palladium-catalyzed ester α-arylation followed by decarboxylation to synthesize 4-(heteroaryl)cyclohexanones. This method offers a broad substrate scope and demonstrates the synthesis of significant quantities of product, highlighting the efficiency and scalability of modern synthetic methods (Zhou et al., 2017).

properties

IUPAC Name

4-cyano-N-(4-pyrazin-2-yloxycyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c19-11-13-1-3-14(4-2-13)18(23)22-15-5-7-16(8-6-15)24-17-12-20-9-10-21-17/h1-4,9-10,12,15-16H,5-8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVOEQATPZSELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=C(C=C2)C#N)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide

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